

Application Note: Quantification of Febuxostat Amide Impurity by LC-MS/MS

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Compound of Interest		
Compound Name:	Febuxostat amide impurity	
Cat. No.:	B602051	Get Quote

Abstract

This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Febuxostat amide impurity** in bulk drug substances or pharmaceutical formulations. The method is designed for researchers, scientists, and drug development professionals requiring a robust analytical procedure for impurity profiling and quality control of Febuxostat.

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[1][2][3] During the synthesis or through degradation, process-related impurities and degradation products can arise.[1][4][5] One such critical impurity is the **Febuxostat amide impurity**, chemically known as 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid.[6][7][8][9] Rigorous quantification of this impurity is essential to ensure the safety and efficacy of the final drug product, in line with regulatory guidelines. This document provides a detailed protocol for the quantification of this specific impurity using LC-MS/MS.

Experimental Chemicals and Reagents

Febuxostat Reference Standard



- Febuxostat Amide Impurity Reference Standard
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Deionized water (18.2 MΩ·cm)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, 6-6.1 min: 90-10% B, 6.1-8 min: 10% B
Column Temp.	40 °C
Injection Vol.	5 μL

Mass Spectrometric Conditions



Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temp.	150 °C
Desolvation Temp.	400 °C
Gas Flow	800 L/hr

MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Febuxostat	317.1	261.1	0.1	30	20
Febuxostat Amide Impurity	335.1	279.1	0.1	35	25

Protocols

Standard Solution Preparation

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of Febuxostat and Febuxostat amide impurity reference standards in 10 mL of methanol individually.
- Intermediate Solutions (10 µg/mL): Dilute the stock solutions with a 50:50 mixture of acetonitrile and water to obtain an intermediate concentration of 10 µg/mL for each compound.
- Calibration Standards: Prepare a series of calibration standards by further diluting the intermediate solutions to achieve a concentration range of 1 ng/mL to 1000 ng/mL.



Sample Preparation

- Accurately weigh and dissolve the Febuxostat drug substance in methanol to obtain a final concentration of 1 mg/mL.
- Vortex the solution for 2 minutes to ensure complete dissolution.
- Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

Data Presentation

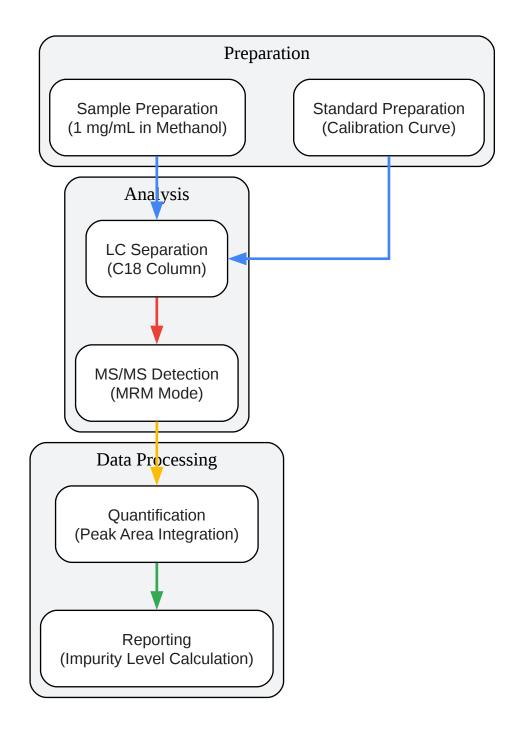
Method Validation Summary

Parameter	Result
Linearity (r²)	> 0.995
Range	1 - 1000 ng/mL
LOD	0.5 ng/mL
LOQ	1 ng/mL
Precision (%RSD)	< 15%
Accuracy (% Bias)	Within ±15%
Recovery	85 - 115%
Specificity	No interference at the retention times

Note: The values presented are typical and may vary depending on the specific instrumentation and laboratory conditions.

Visualizations





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Caption: Experimental Workflow for **Febuxostat Amide Impurity** Quantification.

Conclusion

The described LC-MS/MS method provides a reliable and robust approach for the quantification of **Febuxostat amide impurity**. The method is sensitive, selective, and suitable



for routine quality control analysis in the pharmaceutical industry. The detailed protocol and method parameters will enable researchers and drug development professionals to effectively monitor and control the levels of this impurity in Febuxostat drug substances and products.

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